molecular formula C6H11ClN2O5 B12759846 [(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81844-65-7

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12759846
CAS No.: 81844-65-7
M. Wt: 226.61 g/mol
InChI Key: LOMNCGCSWAZYOQ-BTVCFUMJSA-N
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Description

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydrofurofuran structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the hexahydrofurofuran ring: This step involves cyclization reactions under controlled conditions to form the core structure.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position.

    Nitration: The nitrate group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The amino and nitrate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which plays a crucial role in various physiological processes. The amino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be compared with other similar compounds, such as:

    Isosorbide dinitrate: Shares a similar nitrate group but differs in its overall structure and specific applications.

    Hexahydrofurofuran derivatives: Compounds with similar core structures but different functional groups, leading to varied reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

81844-65-7

Molecular Formula

C6H11ClN2O5

Molecular Weight

226.61 g/mol

IUPAC Name

[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C6H10N2O5.ClH/c7-3-1-11-6-4(13-8(9)10)2-12-5(3)6;/h3-6H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

LOMNCGCSWAZYOQ-BTVCFUMJSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])N.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])N.Cl

Origin of Product

United States

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